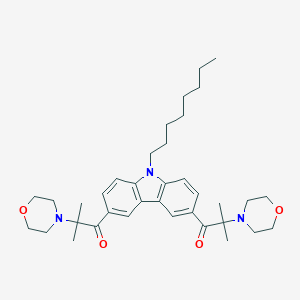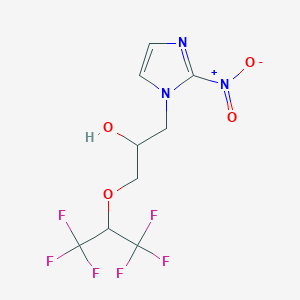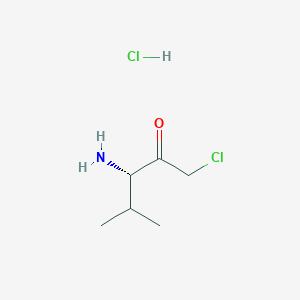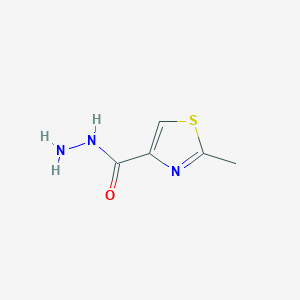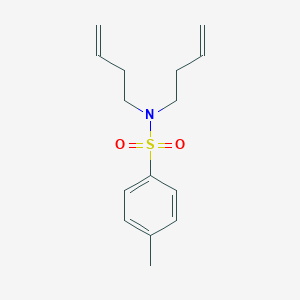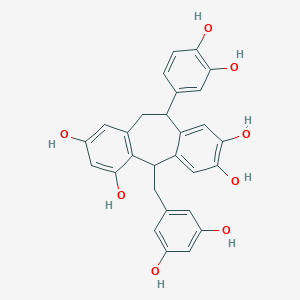
Cassigarol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cassigarol A is a natural product isolated from the bark of Cassia garrettiana. It has gained attention in the scientific community due to its potential pharmacological properties. Cassigarol A is a polyphenolic compound that has been found to possess antioxidant, anti-inflammatory, and anticancer activities.
Applications De Recherche Scientifique
Gastric H+,K(+)-ATPase Inhibition
Cassigarol A, a polyphenol from Cassia garrettiana, has been shown to inhibit gastric H+,K(+)-ATPase and gastric acid secretion. This inhibition is competitive with respect to ATP and non-competitive with respect to K+. The phenolic hydroxy groups of cassigarol A play a crucial role in this interaction, indicating its potential as a potent inhibitor of gastric H+,K(+)-ATPase (Murakami et al., 1992).
Antitumor and Antimetastatic Activities
Cassigarol A has been found to inhibit tumor growth and lung metastasis in Lewis lung carcinoma-bearing mice. It also inhibits plasmin activity and the formation of capillary-like networks in human umbilical vein endothelial cells, suggesting its role in hindering angiogenesis. This points towards its antitumor and antimetastatic activities possibly due to inhibition of plasmin activity and angiogenesis (Kimura et al., 2000).
Anti-HIV-1 Protease Activity
Cassigarol A has been identified as having inhibitory activity against HIV-1 protease, as discovered in screenings of Thai plant extracts used in traditional medicine. This activity positions it as a candidate for the development of anti-HIV-1 agents (Bunluepuech et al., 2016).
Role in Insulin and Immunoprotective Pathways
Studies on Cassia auriculata, which contain cassigarol A, highlight its influence on insulin and immunoprotective pathways, suggesting a possible role in enhancing glucose uptake and transporter expressions via the IRS signaling pathway. This opens up possibilities for its application in long-term therapy for type II diabetes (Fauzi et al., 2017).
Propriétés
Numéro CAS |
106387-02-4 |
|---|---|
Nom du produit |
Cassigarol A |
Formule moléculaire |
C28H24O8 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
10-(3,4-dihydroxyphenyl)-2-[(3,5-dihydroxyphenyl)methyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-4,6,13,14-tetrol |
InChI |
InChI=1S/C28H24O8/c29-16-3-13(4-17(30)9-16)5-22-21-12-26(35)25(34)11-20(21)19(14-1-2-23(32)24(33)8-14)7-15-6-18(31)10-27(36)28(15)22/h1-4,6,8-12,19,22,29-36H,5,7H2 |
Clé InChI |
SJCXTMZZGQRDQF-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC(=C(C=C2C(C3=C1C=C(C=C3O)O)CC4=CC(=CC(=C4)O)O)O)O)C5=CC(=C(C=C5)O)O |
SMILES canonique |
C1C(C2=CC(=C(C=C2C(C3=C1C=C(C=C3O)O)CC4=CC(=CC(=C4)O)O)O)O)C5=CC(=C(C=C5)O)O |
Synonymes |
cassigarol A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



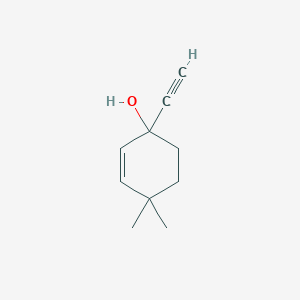
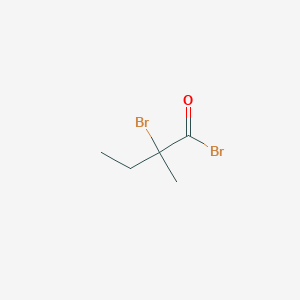
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
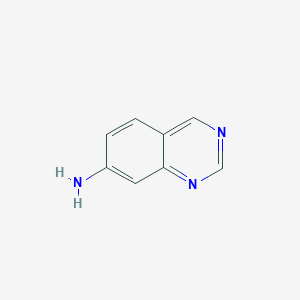
![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
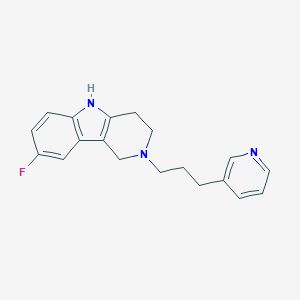
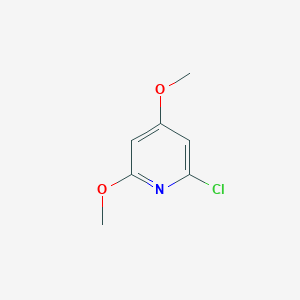
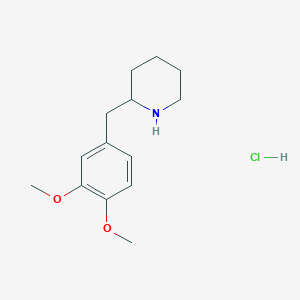
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
